4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine

Lipophilicity Drug design ADME

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine (CAS 2097957-94-1) combines a 2,6-dimethylpiperidine moiety with a reactive 4-chloro handle on a 2-methylpyrimidine core. The sterically demanding 2,6-dimethylpiperidine elevates LogP to 3.7—~1.3 units higher than piperidine and ~2.4 units above morpholine analogs—enabling optimal hydrophobic pocket occupancy without additional H-bond donors. Low TPSA (29 Ų) predicts favorable CNS penetration. Two stereocenters offer IP-generating stereochemical exploration unavailable from achiral analogs. Ideal for SNAr-based library synthesis and CNS kinase programs. Purity ≥95%.

Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
CAS No. 2097957-94-1
Cat. No. B1478829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine
CAS2097957-94-1
Molecular FormulaC12H18ClN3
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C2=CC(=NC(=N2)C)Cl)C
InChIInChI=1S/C12H18ClN3/c1-8-5-4-6-9(2)16(8)12-7-11(13)14-10(3)15-12/h7-9H,4-6H2,1-3H3
InChIKeyQNDOFXNXHHUAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine (CAS 2097957-94-1): Procurement-Grade Profile for Kinase-Targeted and Heterocyclic Chemistry Programs


4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine (CAS 2097957-94-1, PubChem CID 121204653) is a trisubstituted pyrimidine of molecular formula C12H18ClN3 (MW 239.74 g/mol) bearing a reactive 4-chloro leaving group, a 2-methyl substituent, and a sterically demanding 2,6-dimethylpiperidin-1-yl moiety at the 6-position [1]. The compound belongs to the 4,6-disubstituted-2-methylpyrimidine class, a privileged scaffold in kinase inhibitor discovery, and is supplied as a research-grade building block (typical purity ≥95%) by multiple international vendors . Its computed XLogP3 of 3.7, zero hydrogen bond donors, three hydrogen bond acceptors, a single rotatable bond, and a topological polar surface area (TPSA) of 29 Ų distinguish it from both more polar (morpholino) and less lipophilic (pyrrolidino, piperidino) analogs [1].

Why 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine Cannot Be Interchanged with Simpler 6-Amino Pyrimidine Analogs in SAR and Lead Optimization Campaigns


The 2,6-dimethylpiperidine substituent is not a routine replacement for piperidine, morpholine, or pyrrolidine congeners. Quantitative physicochemical profiling reveals that the 2,6-dimethylpiperidin-1-yl group increases computed LogP by approximately 1.3 log units versus the unsubstituted piperidine analog (ΔLogP = +1.27; 3.7 vs. 2.43) and by approximately 2.4 log units versus the morpholine analog (ΔLogP = +2.36; 3.7 vs. 1.34), while nearly doubling the molecular weight increment contributed by the amine moiety . These differences translate into altered membrane permeability, solubility, and target-binding kinetics that cannot be recapitulated by generic substitution. Furthermore, the two methyl groups at positions 2 and 6 of the piperidine ring introduce two undefined stereocenters (the (2R,6S) meso form and the (2R,6R)/(2S,6S) enantiomeric pair), offering stereochemical vectors for conformational restriction and target selectivity that are absent in achiral piperidine and morpholine derivatives [1]. Programs that require a specific lipophilicity window, steric occupancy of a hydrophobic enzyme pocket, or stereochemically defined SAR exploration must procure the exact 2,6-dimethylpiperidin-1-yl compound rather than a generic analog [1][2].

Quantitative Differentiation Evidence for 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine vs. Closest Structural Analogs


Lipophilicity Advantage: XLogP3 of 3.7 Provides a 0.5–2.4 Log Unit Window Over Four Common 6-Amino Pyrimidine Analogs

The target compound exhibits a computed XLogP3 of 3.7, which is substantially higher than four structurally analogous 4-chloro-2-methylpyrimidines bearing different 6-amino substituents. This difference originates from the two additional methyl groups and the increased hydrocarbon surface area of the 2,6-dimethylpiperidine ring [1]. The increased lipophilicity is relevant for programs targeting intracellular kinase ATP-binding pockets where a critical logP threshold must be met for passive membrane permeability .

Lipophilicity Drug design ADME Lead optimization

Steric Bulk and Molecular Weight Increment: 2,6-Dimethylpiperidine Adds 28 Da Over Piperidine and 42 Da Over Pyrrolidine

The 2,6-dimethylpiperidin-1-yl substituent contributes a molecular weight increment of approximately 112 Da to the pyrimidine core, compared with 85 Da for piperidine, 87 Da for morpholine, and 71 Da for pyrrolidine [1]. This 28 Da increase over the piperidine analog (239.74 vs. 211.69 g/mol, a 13.3% increase) reflects the addition of two methyl groups and introduces greater steric occupancy of the target binding site. In kinase inhibitor discovery, such steric differentiation at the solvent-exposed or ribose-pocket region of the ATP-binding cleft frequently translates into isoform selectivity .

Steric hindrance Binding pocket occupancy Selectivity engineering

Topological Polar Surface Area Parity with Piperidine but Reduced HBA Count vs. Morpholine: Implications for CNS Penetration

The target compound maintains a TPSA of 29 Ų, identical to the piperidine and pyrrolidine analogs but 9.2 Ų lower than the morpholine analog (TPSA 38.25 Ų) [1]. This difference arises because the morpholine oxygen contributes an additional hydrogen bond acceptor (HBA count 4 vs. 3 for the target compound). In CNS drug discovery, a TPSA below 60–70 Ų is generally required for passive blood-brain barrier penetration, and the 29 Ų value places this compound firmly within the CNS-permeable window while the additional HBA of morpholine derivatives may reduce brain penetration [2].

CNS drug design Blood-brain barrier TPSA Permeability

Chiral Complexity: Two Undefined Stereocenters Enable Stereochemical SAR Exploration Unavailable in Achiral Piperidine or Morpholine Analogs

The 2,6-dimethylpiperidine ring exists as three stereoisomers: the achiral cis (2R,6S) meso form and the chiral trans (2R,6R)/(2S,6S) enantiomeric pair [1]. PubChem records two undefined atom stereocenters for the target compound, indicating that the commercial material is typically supplied as a stereoisomeric mixture [2]. In contrast, the piperidine, morpholine, and pyrrolidine analogs are achiral and lack this stereochemical dimension [3]. This stereochemical feature provides a handle for conformational restriction of the piperidine ring: the cis isomer places both methyl groups in equatorial orientations (sterically favored), while the trans isomer forces one methyl group axial, altering the three-dimensional presentation of the pyrimidine scaffold to the target protein [1].

Stereochemistry Conformational restriction Chiral SAR Selectivity

Reactive 4-Chloro Handle: A Versatile Synthetic Building Block for Nucleophilic Aromatic Substitution (SNAr) Chemistry

The 4-chloro substituent on the electron-deficient pyrimidine ring is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogens. This enables derivatization with amines, alcohols, thiols, and carbon nucleophiles to generate focused compound libraries . While this reactive handle is shared with the piperidine, morpholine, and pyrrolidine analogs, the steric and electronic influence of the 2,6-dimethylpiperidine group at the 6-position modulates the reactivity of the 4-chloro center. The increased steric bulk adjacent to the reaction center (the 2,6-dimethyl groups project near the pyrimidine 5-position) may slow SNAr kinetics compared to the less hindered piperidine analog, a consideration for parallel synthesis planning [1].

Synthetic chemistry Building block SNAr Library synthesis

Class-Level Kinase Inhibitor Relevance: Pyrimidine Scaffold with 2,6-Dimethylpiperidine is Privileged for ATP-Competitive Kinase Inhibition

The 4,6-diamino-2-methylpyrimidine scaffold is a recognized pharmacophore for ATP-competitive kinase inhibition, with the 6-position amine occupying the solvent-exposed region or ribose pocket of the ATP-binding cleft [1]. Patent literature establishes that pyrimidine derivatives bearing piperidine substituents at the 4- or 6-position exhibit inhibitory activity against multiple kinase targets including PI3K, Akt, VEGFR2, and Aurora kinases [2][3]. Within this class, the 2,6-dimethylpiperidine variant offers a specific combination of steric bulk and lipophilicity not achievable with simpler amine substituents. However, no target-specific IC50, Ki, or cellular activity data for this exact compound (CAS 2097957-94-1) have been identified in the public domain as of the evidence cut-off date [4]. Users should verify target engagement experimentally.

Kinase inhibition ATP-competitive Pyrimidine scaffold Drug discovery

Optimal Research and Procurement Application Scenarios for 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine


Kinase Inhibitor Lead Optimization Requiring Elevated Lipophilicity and Steric Differentiation at the Hinge-Binding 6-Position

For programs with an established 4,6-diamino-2-methylpyrimidine kinase inhibitor series where optimization of LogP into the 3.5–4.0 range is desired, the 2,6-dimethylpiperidine variant provides a calculated LogP of 3.7—an increase of 1.3 log units over the piperidine analog—without introducing additional hydrogen bond donors that would compromise permeability. The 28 Da mass increment over the piperidine analog enables exploration of hydrophobic pocket occupancy in the kinase active site. This scenario is directly supported by the lipophilicity differentiation evidence in Section 3, Evidence Item 1 [1].

CNS-Penetrant Kinase or GPCR Modulator Programs Leveraging Low TPSA and High Lipophilicity

The combination of low TPSA (29 Ų) and elevated LogP (3.7) predicts favorable passive blood-brain barrier penetration based on established CNS drug-likeness criteria (TPSA < 60–70 Ų). In contrast, the morpholine analog (TPSA 38.25 Ų, LogP 1.34) is less likely to achieve comparable brain exposure. For neuro-oncology or neurodegenerative disease targets, this compound offers a CNS-favorable physicochemical profile while retaining the kinase-directed pyrimidine pharmacophore. This application is grounded in the TPSA and HBA comparison evidence in Section 3, Evidence Item 3 [2].

Stereochemical SAR Exploration of Piperidine Conformation in Target Binding

Programs seeking to generate intellectual property through stereochemically defined analogs can exploit the two undefined stereocenters of the 2,6-dimethylpiperidine ring. Resolution or asymmetric synthesis of the cis (meso) and trans enantiomers would yield three distinct three-dimensional presentations of the pyrimidine scaffold, enabling systematic analysis of how piperidine ring conformation affects target binding affinity and selectivity. The 2-methylpiperidine analog (one stereocenter) and the achiral piperidine/morpholine/pyrrolidine analogs lack this stereochemical dimension, as documented in Section 3, Evidence Item 4 [3][4].

Divergent Library Synthesis via SNAr at the 4-Chloro Position with a Fixed 2,6-Dimethylpiperidine Handle

Medicinal chemistry groups conducting parallel synthesis of 4-substituted pyrimidine libraries can use this compound as a common intermediate. The 4-chloro group undergoes SNAr with diverse amine, alcohol, and thiol nucleophiles while the 2,6-dimethylpiperidine moiety remains intact at the 6-position. This enables systematic SAR exploration at the 4-position within a constant lipophilicity and steric environment set by the 2,6-dimethylpiperidine group. The synthetic utility is supported by the established reactivity of 4-chloropyrimidines in SNAr chemistry, as discussed in Section 3, Evidence Item 5 [5][6].

Quote Request

Request a Quote for 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.